Dopamine D2 receptor agonist-3

Description

Properties

IUPAC Name |

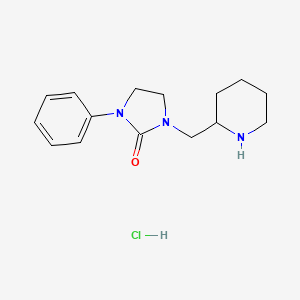

1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJUVPWUMBVSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257326-24-1 | |

| Record name | 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dopamine D2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the action of dopamine D2 receptor (D2R) agonists. It details the canonical G-protein-dependent and non-canonical β-arrestin-dependent signaling pathways, presents quantitative data for various agonists, and outlines detailed experimental protocols for their characterization.

Core Concepts: Dual Signaling Pathways of the D2 Receptor

The dopamine D2 receptor, a class A G-protein coupled receptor (GPCR), is a primary target for therapeutics treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] Agonist binding to the D2R initiates a cascade of intracellular events through two major, distinct signaling pathways: the canonical Gαi/o-protein-dependent pathway and the β-arrestin-dependent pathway.[3] The ability of different agonists to preferentially activate one pathway over the other, a phenomenon known as "biased agonism" or "functional selectivity," is a key area of modern drug discovery, offering the potential for more targeted therapies with fewer side effects.[3][4]

Gαi/o-Protein-Dependent Signaling

Upon agonist binding, the D2R undergoes a conformational change, facilitating its coupling to inhibitory G proteins of the Gαi/o family.[5][6] This interaction leads to the dissociation of the G protein heterotrimer into a Gαi/o subunit and a Gβγ dimer.[5]

-

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[3]

-

The Gβγ dimer can modulate the activity of various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which leads to neuronal inhibition.[5][6]

This canonical pathway is primarily associated with the traditional therapeutic effects of D2R agonists, such as the motor control improvements seen in Parkinson's disease.

β-Arrestin-Dependent Signaling

Following agonist-induced activation, the D2R is phosphorylated by G-protein-coupled receptor kinases (GRKs).[3][8] This phosphorylation event promotes the recruitment of β-arrestin proteins (predominantly β-arrestin-2) to the receptor.[3][8] The role of β-arrestin is twofold:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to a termination of the canonical signaling pathway and promoting receptor internalization.[8]

-

Signal Transduction: β-arrestin can also act as a scaffold protein, initiating a wave of G-protein-independent signaling. It can recruit and activate various kinases, such as components of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), and components of the Akt signaling pathway.[3][9]

The β-arrestin pathway is implicated in both desired therapeutic actions and potential side effects of D2R-targeting drugs.[10]

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various dopamine D2 receptor agonists, providing a comparative view of their activity profiles across different signaling pathways.

Table 1: Dopamine D2 Receptor Binding Affinities (Ki) of Various Agonists

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| Dopamine | 4.1 (High Affinity) | [3H]Spiperone | Rat Striatum | [1] |

| 310 (Low Affinity) | ||||

| Apomorphine | 2.5 (High Affinity) | [3H]Spiperone | Rat Striatum | [11] |

| 150 (Low Affinity) | ||||

| Bromocriptine | 12.2 | [3H]Spiperone | Human D2 Receptor | [12] |

| Pramipexole | 2.2 (D2L), 3.9 (D2S) | [3H]Spiperone | Human D2S/L Receptors | [12] |

| Ropinirole | 6.46 | [3H]Spiperone | Bovine Pituitary | [13] |

| Quinpirole | 15 (High Affinity) | [3H]Spiperone | Rat Striatum | [11] |

| 3000 (Low Affinity) | ||||

| Aripiprazole | 0.34 | [3H]Spiperone | Human D2 Receptor | [14] |

Note: Ki values can vary depending on the radioligand, tissue/cell line, and experimental conditions used.

Table 2: Functional Potency (EC50) and Efficacy of D2R Agonists in cAMP Inhibition Assays

| Compound | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |

| Dopamine | 7.7 | 100 | CHO-K1 | [15] |

| Quinpirole | 4.5 | 100 | HEK293 | [4] |

| Apomorphine | 1.8 | 85 | CHO | [11] |

| Bromocriptine | 0.2 | 70 | CHO | [11] |

| Ropinirole | 15 | 80 | CHO | [11] |

| Aripiprazole | 2.4 | 25 (Partial Agonist) | HTLA | [10] |

| MLS1547 | 10 | 110 | CHO-K1 | [16] |

Note: EC50 and Emax values are highly dependent on the specific assay system and cell line used.

Table 3: Functional Potency (EC50) and Efficacy of D2R Agonists in β-Arrestin Recruitment Assays

| Compound | EC50 (nM) | Emax (% of Dopamine) | Assay Type | Cell Line | Reference |

| Dopamine | 49 | 100 | BRET | HEK293 | [17] |

| Quinpirole | 75 | 100 | BRET | HEK293 | [17] |

| Apomorphine | 35 | 84 | BRET | HEK293 | [17] |

| Ropinirole | 120 | 74 | BRET | HEK293 | [17] |

| Aripiprazole | 145 | 47 | BRET | HEK293 | [10] |

| UNC9975 | 6.0 | 20 | BRET | HEK293 | [10] |

| MLS1547 | >10,000 | ~0 (Antagonist) | BRET | HEK293 | [18] |

Note: Different β-arrestin recruitment assay technologies (e.g., BRET, Tango, PathHunter) can yield different absolute values, but relative potencies and efficacies are generally comparable.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical D2R Gαi/o-protein-dependent signaling pathway.

Caption: D2R β-arrestin-dependent signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing a novel D2R agonist.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human D2 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone (a D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding determinator: Haloperidol (10 µM).

-

Test compounds at various concentrations.

-

96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing D2R in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[19]

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various dilutions or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

Radioligand ([3H]Spiperone) at a final concentration near its Kd (e.g., 0.2-0.5 nM).

-

Cell membrane preparation (e.g., 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

cAMP Inhibition Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a D2R agonist by quantifying its ability to inhibit adenylyl cyclase activity.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test agonists at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and plates.

Methodology:

-

Cell Plating: Seed D2R-expressing cells into 96- or 384-well plates and culture overnight.[18]

-

Compound Addition:

-

Aspirate the culture medium.

-

Add a solution containing a fixed concentration of forsklin (e.g., 1-10 µM, to stimulate cAMP production) and varying concentrations of the test agonist.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[20]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[20]

-

Data Analysis:

-

Plot the cAMP levels (or assay signal) against the log concentration of the agonist.

-

Normalize the data to the response of a reference full agonist (e.g., dopamine or quinpirole).

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

-

β-Arrestin Recruitment BRET Assay

Objective: To quantify agonist-induced recruitment of β-arrestin-2 to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells.

-

Expression plasmids: D2R fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).[17][21]

-

Transfection reagent.

-

BRET substrate (e.g., Coelenterazine h).

-

White, clear-bottom 96-well plates.

-

A plate reader capable of measuring dual-emission luminescence.

Methodology:

-

Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin-2 plasmids. For enhanced signal, a GRK plasmid can also be co-transfected.[22]

-

Cell Plating: After 24 hours, re-plate the transfected cells into white, clear-bottom 96-well plates.[21]

-

Assay: 48 hours post-transfection:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Add the test agonist at various concentrations to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add the BRET substrate (e.g., Coelenterazine h) to each well.

-

-

BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).[17]

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Subtract the basal BRET ratio (from vehicle-treated cells).

-

Plot the net BRET ratio against the log concentration of the agonist.

-

Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

-

This guide provides a foundational understanding of the complex pharmacology of dopamine D2 receptor agonists. The provided data and protocols serve as a starting point for researchers aiming to discover and characterize novel D2R-targeted therapeutics. The continued exploration of biased agonism holds the promise of developing next-generation medicines with improved efficacy and safety profiles.

References

- 1. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 17. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Dopamine D2 Receptor Agonist-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dopamine D2 Receptor Agonist-3 (CAS No. 1257326-24-1), a selective partial agonist for the dopamine D2 receptor and an antagonist for the D3 receptor. This document details its chemical synthesis, physicochemical properties, pharmacological characterization, and the experimental protocols utilized for its evaluation.

Introduction

Dopamine D2 Receptor Agonist-3, chemically identified as 1-phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone hydrochloride, is a significant research compound due to its distinct pharmacological profile. As a selective D2 receptor partial agonist (pEC50 = 8.3) and a D3 receptor antagonist (pEC50 < 5.5), it offers a valuable tool for investigating the nuanced roles of these receptors in the central nervous system.[1] Its high brain penetration further enhances its potential as a CNS-active agent.[1] This guide serves as a technical resource for researchers engaged in the development of novel dopaminergic ligands.

Physicochemical Properties

A summary of the key physicochemical properties of Dopamine D2 Receptor Agonist-3 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone hydrochloride | [2][3] |

| CAS Number | 1257326-24-1 | [1] |

| Molecular Formula | C₁₅H₂₂ClN₃O | [3] |

| Molecular Weight | 295.81 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 233-236 °C | [2] |

| Storage | 4°C, protect from light | [2] |

Synthesis

While a specific, detailed, step-by-step synthesis protocol for 1-phenyl-3-(2-piperidinylmethyl)-2-imidazolidinone hydrochloride is not publicly available in peer-reviewed literature, a general synthetic approach can be conceptualized based on established methods for the synthesis of imidazolidin-2-ones and N-alkylation of piperidines. The following proposed scheme illustrates a plausible synthetic route.

Caption: Proposed synthetic workflow for Dopamine D2 Receptor Agonist-3.

Pharmacological Characterization

The pharmacological profile of Dopamine D2 Receptor Agonist-3 has been characterized through a variety of in vitro and in vivo assays.

In Vitro Receptor Binding and Functional Activity

The compound exhibits a high affinity and partial agonistic activity at the D2 receptor, with a pEC50 of 8.3.[1] Conversely, it acts as an antagonist at the D3 receptor with a pEC50 of less than 5.5.[1]

| Receptor | Assay Type | Value | Reference |

| Dopamine D2 | Functional Agonism | pEC50 = 8.3 | [1] |

| Dopamine D3 | Functional Antagonism | pEC50 < 5.5 | [1] |

Pharmacokinetics

In vivo studies have demonstrated that Dopamine D2 Receptor Agonist-3 has excellent brain penetration.

| Parameter | Value | Conditions | Reference |

| Brain to Blood Ratio | 5.5 | 3 mg/kg, s.c. | [1] |

| Tmax | 0.5 hours | 3 mg/kg, s.c. | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments in the characterization of a novel D2 receptor agonist.

Radioligand Binding Assay

This protocol determines the affinity of the test compound for the dopamine D2 receptor.

References

- 1. Novel imidazoline compounds as partial or full agonists of D2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Evolving Landscape of Dopamine D2 Receptor Agonists: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The dopamine D2 receptor (D2R) remains a critical target in the development of therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The evolution of D2R agonists has moved from full agonists to partial agonists and functionally selective ligands, aiming to maximize therapeutic efficacy while minimizing side effects. This guide provides an in-depth overview of the discovery, development, and experimental evaluation of third-generation and novel D2R agonists, with a focus on their signaling mechanisms and the methodologies used to characterize them.

The Shift Towards Partial Agonism and Functional Selectivity

The limitations of early D2R full agonists, such as motor complications and impulse control disorders in Parkinson's disease treatment, spurred the development of a new generation of compounds. Third-generation antipsychotics, like aripiprazole and brexpiprazole, pioneered the concept of D2R partial agonism.[1][2][3] These drugs act as "dopamine stabilizers," exhibiting agonist activity in low dopamine states and antagonist activity in high dopamine states.[1] This dual action is thought to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[2]

More recent research has focused on "biased agonism" or "functional selectivity," where ligands preferentially activate specific downstream signaling pathways over others.[4][5] D2R activation can trigger canonical G protein-dependent signaling, primarily through Gαi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and also through Gβγ subunits.[4][6][7] Additionally, D2Rs can signal independently of G proteins through β-arrestin pathways.[4][7] The development of G protein-biased D2R agonists aims to harness the therapeutic effects associated with G protein signaling while avoiding the potential adverse effects linked to β-arrestin recruitment.[5]

Key Compounds and Quantitative Data

The development of novel D2R agonists involves extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and functional activity.[8][9] Below is a summary of key quantitative data for representative D2R agonists.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Assay | Reference |

| Aripiprazole | D2 (partial agonist) | High (sub-nanomolar) | Varies by pathway | cAMP inhibition, β-arrestin recruitment | [1][2][10] |

| Brexpiprazole | D2 (partial agonist) | High (sub-nanomolar) | Lower intrinsic activity than aripiprazole | cAMP inhibition, β-arrestin recruitment | [1][11] |

| Tavapadon | D1/D5 selective | - | - | Motor symptom improvement in clinical trials | [12][13][14] |

| Novel 2-AMC Derivatives | D2/D3 | High affinity and selectivity | Agonist activity | Radioligand binding | [15][16] |

| Sumanirole Derivatives | D2 (G protein-biased) | Improved affinity over sumanirole | Potent G protein activation, low β-arrestin recruitment | cAMP inhibition, β-arrestin recruitment | [5] |

Note: Specific quantitative values can vary significantly between different studies and assay conditions. The table provides a comparative overview.

Core Signaling Pathways of D2 Receptor Agonists

Dopamine D2 receptor agonists modulate neuronal function through intricate signaling cascades. Understanding these pathways is crucial for rational drug design and predicting clinical outcomes.

Caption: D2R canonical and non-canonical signaling pathways.

Experimental Protocols for Agonist Characterization

A multi-step experimental workflow is employed to discover and characterize novel D2R agonists, from initial screening to in vivo validation.

Caption: Workflow for D2R agonist discovery and development.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) of a test compound for the D2 receptor.

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells stably expressing human D2 receptors (e.g., HEK293 or CHO cells) or from brain tissue rich in D2 receptors (e.g., porcine or rat striatum).[17][18]

-

Competitive Binding: A fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone or [3H]raclopride) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[15][17]

-

Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]

Functional Assays

Objective: To measure the ability of a D2R agonist to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the D2 receptor are cultured and seeded in multi-well plates.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the D2R agonist.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[19]

-

Data Analysis: Dose-response curves are generated, and the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined to characterize the potency and efficacy of the agonist.

Objective: To quantify the recruitment of β-arrestin to the activated D2 receptor.

Methodology:

-

Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., DiscoveRx PathHunter) or bioluminescence resonance energy transfer (BRET).[17]

-

Cell Lines: Engineered cell lines are used that co-express the D2 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.[17]

-

Agonist Stimulation: Cells are treated with varying concentrations of the test agonist. Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity.

-

Signal Detection: The proximity of the reporter fragments results in a measurable signal (e.g., chemiluminescence or a BRET signal).

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment, allowing for the assessment of G protein bias.

In Vivo Models and PET Imaging

Objective: To evaluate the in vivo efficacy, pharmacokinetics, and target engagement of D2R agonists.

Methodology:

-

Animal Models: Rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned animals) are commonly used to assess the motor-improving effects of D2R agonists.[20][21] Behavioral tests, such as rotational behavior or assessment of motor skills, are employed to quantify efficacy.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are determined in animal models to establish their drug-like properties.

-

Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique used to measure receptor occupancy in the living brain.[22][23]

-

A radiolabeled D2 receptor ligand (e.g., [11C]raclopride or [18F]fallypride) is administered to the subject (animal or human).[20][24][25]

-

The distribution and binding of the radioligand in the brain, particularly in the striatum, are measured by the PET scanner.

-

To determine receptor occupancy by a test drug, PET scans are performed at baseline and after administration of the D2R agonist. The reduction in the binding of the radioligand after drug administration reflects the percentage of D2 receptors occupied by the drug.[24]

-

Future Directions

The discovery and development of dopamine D2 receptor agonists continue to advance with the goal of creating more specific and better-tolerated medications. The focus on functionally selective ligands that preferentially activate therapeutic signaling pathways holds significant promise. Novel chemical scaffolds and a deeper understanding of the structural basis of D2R activation and biased signaling will drive the design of the next generation of D2R agonists. Furthermore, the use of advanced in vivo imaging techniques will be crucial for translating preclinical findings into clinical success, ultimately providing improved therapeutic options for patients with dopamine-related disorders.

References

- 1. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. New Parkinson’s Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]

- 13. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]

- 14. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. | Semantic Scholar [semanticscholar.org]

- 17. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. innoprot.com [innoprot.com]

- 20. Exercise Elevates Dopamine D2 Receptor in a Mouse Model of Parkinson’s Disease: In Vivo Imaging with [18F]Fallypride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. movementdisorders.org [movementdisorders.org]

- 22. Item - Dopamine D2 receptor pharmacology : in vitro analyses and in vivo pet imaging - Karolinska Institutet - Figshare [openarchive.ki.se]

- 23. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

The Pharmacological Profile of Dopamine D2/D3 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of dopamine D2 and D3 receptor agonists. Given the critical role of these receptors in neurological and psychiatric disorders, a comprehensive understanding of their agonists' binding affinities, functional potencies, and signaling mechanisms is paramount for the development of novel therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways associated with D2 and D3 receptor activation.

Introduction to Dopamine D2 and D3 Receptors

The dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which also includes the D4 receptor. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gi/o family of G proteins.[1][2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Beyond this canonical G protein-dependent signaling, D2 and D3 receptors can also signal through β-arrestin-mediated pathways.[4][5]

While structurally similar, D2 and D3 receptors exhibit distinct anatomical distribution and physiological functions. D2 receptors are highly expressed in the striatum, a key region for motor control, whereas D3 receptors are more concentrated in limbic areas associated with cognition, emotion, and reward.[6] This differential localization underlies the therapeutic potential of D3-selective agonists in treating conditions like substance use disorders and schizophrenia with a potentially reduced risk of the motor side effects associated with non-selective D2 agonists.[7][8] The high homology between the D2 and D3 receptor binding sites, however, presents a significant challenge in the development of subtype-selective ligands.[9][10][11]

Quantitative Pharmacology of D2/D3 Receptor Agonists

The pharmacological characterization of dopamine D2 and D3 receptor agonists relies on quantitative measurements of their binding affinity (Ki) and functional potency (EC50). The following tables summarize these values for a range of commonly studied agonists.

Table 1: Binding Affinities (Ki) of Agonists for Human Dopamine D2 and D3 Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |

| Dopamine | 25 | 1.5 | 16.7 | [12] |

| Apomorphine | 10 | 2 | 5 | [1] |

| Bromocriptine | 5.2 | 11.3 | 0.46 | [13][14] |

| Cabergoline | 0.61 | 1.27 | 0.48 | [13] |

| Pergolide | 2.5 | 0.86 | 2.9 | [13] |

| Pramipexole | 3.9 | 0.5 | 7.8 | [1] |

| Ropinirole | 98,700 | 700 | 141 | [13] |

| Quinpirole | 40 | 1.2 | 33.3 | [1] |

| 7-OH-DPAT | 100 | 0.53 | 188.7 | [15] |

| Cariprazine | 0.49 | 0.085 | 5.8 | [6] |

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand, cell type, and assay buffer).

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of Agonists at Human Dopamine D2 and D3 Receptors (cAMP Assay)

| Compound | D2 EC50 (nM) | D2 Emax (%) | D3 EC50 (nM) | D3 Emax (%) | Reference |

| Dopamine | 2760 | 100 | 1.5 | 100 | [2][14] |

| Quinpirole | 10 | 100 | 0.8 | 100 | [16] |

| Pramipexole | 25 | 100 | 1.2 | 100 | [17] |

| Ropinirole | 150 | 100 | 15 | 100 | [17] |

| Aripiprazole | 38 | 51 (Partial Agonist) | 145 | 47 (Partial Agonist) | [18] |

Note: EC50 and Emax values are highly dependent on the specific functional assay and cell system used.

Signaling Pathways of D2/D3 Receptors

Dopamine D2 and D3 receptor agonists elicit cellular responses through two primary signaling cascades: the canonical G protein-dependent pathway and the non-canonical β-arrestin-mediated pathway.

G Protein-Dependent Signaling

Upon agonist binding, D2 and D3 receptors undergo a conformational change that facilitates the activation of coupled inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cAMP levels.

Caption: G protein-dependent signaling pathway of D2/D3 receptors.

β-Arrestin-Mediated Signaling

Agonist-occupied D2/D3 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[4] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of signaling by recruiting various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade.

Caption: β-arrestin-mediated signaling pathway of D2/D3 receptors.

Key Experimental Protocols

The following sections provide detailed methodologies for the fundamental in vitro assays used to characterize the pharmacological profile of dopamine D2/D3 receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the D2 or D3 receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 or CHO cells stably transfected with human D2 or D3 receptors) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19] Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in an appropriate assay buffer.[19] Determine the protein concentration of the membrane preparation.

-

Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a constant concentration of a suitable radioligand (e.g., [3H]spiperone or [125I]IABN) and a range of concentrations of the unlabeled test compound.[20][21] Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2/D3 antagonist, such as haloperidol).

-

Filtration: After incubation to equilibrium (e.g., 60-90 minutes at room temperature or 30°C), rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.[19] This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[19]

-

Quantification: Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Functional Assay

This assay determines the functional potency and efficacy of an agonist by measuring its ability to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing D2 or D3 receptors.

Experimental Workflow:

Caption: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Plate cells stably expressing the D2 or D3 receptor (e.g., CHO or HEK293 cells) in a suitable microplate.[22][23]

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[22]

-

Stimulation: Treat the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production, along with a range of concentrations of the test agonist.[17] The agonist will inhibit the forskolin-stimulated cAMP accumulation in a dose-dependent manner.

-

Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP concentration. This can be achieved using various methods, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).

-

AlphaScreen: A bead-based immunoassay that generates a chemiluminescent signal.[22]

-

Reporter Gene Assays: Cells are co-transfected with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Changes in cAMP levels lead to changes in reporter gene expression, which can be quantified.[24]

-

-

Data Analysis: Plot the measured signal (inversely proportional to cAMP levels) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achieved by the agonist relative to a full agonist).

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the activated D2 or D3 receptor and β-arrestin.

Experimental Workflow:

Caption: Workflow for a β-arrestin recruitment assay.

Methodology:

-

Cell Line and Reagents: Use a cell line (e.g., HEK293) engineered to express the D2 or D3 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component.[25] Common reporter systems include:

-

Bioluminescence Resonance Energy Transfer (BRET): The receptor is fused to a luciferase (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent protein (e.g., YFP). Agonist-induced proximity results in energy transfer and a detectable light emission.[16]

-

Enzyme Fragment Complementation (EFC): The receptor and β-arrestin are each tagged with an inactive fragment of an enzyme (e.g., β-galactosidase). Recruitment brings the fragments together, reconstituting enzyme activity, which can be measured with a substrate that produces a luminescent or fluorescent signal.[25]

-

-

Cell Plating and Stimulation: Plate the engineered cells in a microplate and then treat them with a range of concentrations of the test agonist.

-

Signal Detection: After an appropriate incubation period, add the necessary substrate (for BRET or EFC) and measure the light output using a luminometer or plate reader.

-

Data Analysis: Plot the luminescent or fluorescent signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Models

The in vivo characterization of D2/D3 receptor agonists is crucial for understanding their therapeutic potential and potential side effects. Several animal models are employed for this purpose.

-

Rotational Behavior in 6-Hydroxydopamine (6-OHDA)-Lesioned Rodents: This is a classic model of Parkinson's disease. Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra pars compacta leads to the degeneration of dopaminergic neurons on one side of the brain. Administration of a D2/D3 agonist stimulates the denervated postsynaptic receptors, causing the animal to rotate in the direction contralateral to the lesion. The frequency of rotations is a measure of the agonist's in vivo efficacy.[26]

-

Locomotor Activity: Dopamine plays a key role in regulating motor activity. D2/D3 agonists can have biphasic effects on locomotion, with low doses often causing hypoactivity (thought to be mediated by presynaptic autoreceptors) and higher doses inducing hyperactivity (due to postsynaptic receptor stimulation).[27] Automated activity chambers are used to quantify these effects.

-

Catalepsy: This model assesses the potential for extrapyramidal side effects. Catalepsy, a state of motor immobility, can be induced by D2 receptor antagonists. The ability of a D2/D3 agonist to reverse drug-induced catalepsy or its own propensity to induce catalepsy-like states is evaluated.

-

Drug Self-Administration and Reinstatement: These models are used to study the rewarding and reinforcing properties of drugs and the potential of D3-selective agonists to treat substance use disorders. Animals are trained to self-administer a drug of abuse. The ability of a D3 agonist to reduce drug-seeking behavior or prevent reinstatement of this behavior by drug-associated cues or stressors is measured.

Conclusion

The pharmacological profiling of dopamine D2 and D3 receptor agonists is a multifaceted process that requires a combination of in vitro and in vivo experimental approaches. A thorough understanding of an agonist's binding affinity, functional potency at both G protein and β-arrestin signaling pathways, and its effects in relevant animal models is essential for the rational design and development of novel therapeutics targeting the dopaminergic system. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. innoprot.com [innoprot.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioon.com.cn [bioon.com.cn]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding assays [bio-protocol.org]

- 20. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 21. resources.revvity.com [resources.revvity.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]

- 27. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activation: A Technical Guide to Dopamine D2 Receptor Agonist Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a cornerstone of central nervous system function and a primary target for therapeutics treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The design of D2R agonists with specific potency, efficacy, and signaling profiles is a key objective in modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the interaction of agonists with the D2R, details the experimental protocols used for their characterization, and visualizes the complex signaling pathways they modulate.

Core Structural Scaffolds and Key Pharmacophoric Features

The SAR of D2R agonists is best understood by examining several major chemical classes. The quintessential pharmacophore consists of a basic nitrogen atom, which is protonated at physiological pH, connected by a two-carbon (ethyl) linker to an aromatic system. The precise orientation and substitution of these features dictate the ligand's affinity and functional activity.

Aminotetralins

The 2-aminotetralin scaffold represents a conformationally constrained analogue of dopamine. The position of the hydroxyl group and the nature of the substituents on the basic nitrogen are critical for D2R activity.

-

Hydroxyl Group: A hydroxyl group at the 5-position (corresponding to the meta-position of dopamine) significantly enhances potency. Agonists lacking this hydroxyl group, such as 2-aminotetralin itself, are still effective but less potent[1].

-

Nitrogen Substitution: The size and nature of the N-substituents profoundly influence agonist activity. N,N-disubstituted 2-aminotetralins are potent D2 agonists[2][3]. Potency generally increases from methyl to ethyl to n-propyl substituents. For instance, 2-(N-n-propyl-N-phenylethylamino)-5-hydroxytetralin is one of the most potent D2 agonists identified in its class[2].

| Compound (2-Aminotetralin Derivatives) | R1 | R2 | D2 Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| 5-OH-DPAT | n-Propyl | n-Propyl | ~0.5-2 | Full Agonist | [4] |

| 2-Amino-5-hydroxytetralin | H | H | >100 | Partial Agonist | [2] |

| 2-(N-propylamino)-5-hydroxytetralin | n-Propyl | H | ~10-30 | Agonist | [2] |

| 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin | n-Propyl | Phenethyl | ~0.1-0.5 | Potent Agonist | [3] |

Ergolines

Ergoline derivatives, such as bromocriptine, are potent D2R agonists characterized by a rigid tetracyclic ring system. Their activity is highly dependent on their stereochemistry.

-

Stereochemistry: The absolute configuration of the ergoline nucleus is crucial. Natural ergolines possess a specific stereochemistry that aligns with potent dopaminergic activity[5][6].

-

N-Substitution: As with other classes, substitution at the ergoline nitrogen (N6) with groups like n-propyl often enhances D2 agonist effects[5].

-

Structural Modifications: Modifications to the tetracyclic system, such as replacing the indole nitrogen with oxygen (oxaergolines), can retain potent D2 agonist properties[5].

| Compound (Ergoline & Related Derivatives) | Key Structural Feature | D2 Receptor Activity | Reference |

| Bromocriptine | Brominated tricyclic ergot alkaloid | Potent Agonist | [5] |

| Pergolide | D-ring modification with methylthiomethyl group | Potent D1/D2 Agonist | [7] |

| Quinpirole | Pyrazolo[3,4-g]quinoline (ergoline-related) | Potent Agonist | [6] |

| (-)-trans-6-Ethyl-9-oxaergoline | Oxaergoline with ethyl at N6 | Potent Agonist | [5] |

Aripiprazole and Related Arylpiperazines

Aripiprazole represents a class of D2R partial agonists, a concept also referred to as "functional selectivity" or "biased agonism". These compounds stabilize unique receptor conformations, leading to a distinct signaling profile compared to full agonists.[8][9][10] The SAR of this class is complex, involving a distal arylpiperazine moiety connected via a flexible linker to another aromatic system.

-

Partial Agonism: Aripiprazole's low intrinsic activity at D2 receptors is a key feature of its clinical profile, allowing it to act as a functional antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state[11][12].

-

Bitopic Binding: The SAR of some arylpiperazine-based ligands suggests a "bitopic" mode of interaction, where one part of the molecule (the orthosteric pharmacophore) binds to the primary dopamine binding site, while a secondary pharmacophore on a linker extends to interact with a secondary binding pocket[13].

-

Functional Selectivity: Minor structural modifications to the head group (tertiary amine), the tail group, and the spacer region can finely tune efficacy and bias between G-protein and β-arrestin signaling pathways[14][15].

| Compound (Aripiprazole & Analogues) | D2 Receptor Affinity (Ki, nM) | Functional Profile | Reference |

| Aripiprazole | 0.34 | Partial Agonist / Biased Ligand | [8] |

| Cariprazine | ~0.5-1.0 | Partial Agonist (D3/D2) | [14][15] |

| OPC-4392 | ~1-5 | Partial Agonist | [11] |

Dopamine D2 Receptor Signaling Pathways

Activation of the D2R by an agonist initiates a cascade of intracellular events. Traditionally, D2Rs were known to couple to inhibitory G proteins (Gαi/o). However, it is now understood that they also signal through a G protein-independent pathway involving β-arrestin. The balance between these pathways can be modulated by different agonists, a phenomenon known as biased agonism.[16][17]

-

Gαi/o-Dependent Pathway (Canonical): Upon agonist binding, the D2R undergoes a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[18][19]. The Gβγ subunit can also modulate other effectors like ion channels.

-

β-Arrestin-Dependent Pathway (Non-Canonical): Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the D2R[16][18][20]. This recruitment not only desensitizes G protein signaling but also initiates a separate wave of signaling by acting as a scaffold for other proteins, such as those involved in the extracellular signal-regulated kinase (ERK) pathway[18][21]. Biased agonists may preferentially activate one pathway over the other.

Key Experimental Protocols

Characterizing the SAR of D2R agonists requires a suite of standardized in vitro assays to determine binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human D2 receptor or from tissue homogenates (e.g., rat striatum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C[22].

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound[3][23].

-

Separation and Counting: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C). Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter[22].

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand[22][24].

Gαi-Mediated cAMP Inhibition Assay

This functional assay measures the ability of an agonist to activate the canonical Gαi pathway, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the D2 receptor are seeded in 96-well plates and cultured overnight[25][26].

-

Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[27]. Cells are then stimulated with varying concentrations of the test agonist. To measure the inhibition of cAMP production, adenylyl cyclase is typically first stimulated with forskolin[11][27].

-

Cell Lysis and Detection: After incubation (e.g., 30 minutes), the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA[25].

-

Data Analysis: A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy, relative to a reference full agonist like dopamine or quinpirole) values are determined using a sigmoidal dose-response model[28].

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, a key step in the non-canonical signaling pathway.

Methodology:

-

Assay Principle: Several commercial platforms exist, commonly using enzyme fragment complementation (EFC), BRET (Bioluminescence Resonance Energy Transfer), or reporter gene approaches[29][30][31]. In the EFC-based PathHunter assay, the D2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment[29].

-

Cell Culture and Stimulation: Engineered cells co-expressing the tagged D2R and β-arrestin are seeded in assay plates[32]. The cells are then stimulated with varying concentrations of the test agonist.

-

Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin-EA to the D2R-PK, forcing the complementation of the enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is read by a luminometer[29].

-

Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the agonist concentration to determine EC50 and Emax values for β-arrestin recruitment[33]. These values can then be compared to those from the G-protein pathway to assess signaling bias.

Experimental and Drug Discovery Workflow

The characterization of novel D2R agonists follows a logical progression from initial binding studies to functional characterization and assessment of signaling bias.

Conclusion

The structure-activity relationship for dopamine D2 receptor agonists is a mature but continually evolving field. While the core pharmacophore is well-defined, the discovery of biased agonism has introduced a new layer of complexity and therapeutic opportunity. A deep understanding of the SAR across different chemical scaffolds, combined with rigorous application of binding and functional assays, is essential for the rational design of next-generation D2R-targeted therapeutics with improved efficacy and minimized side effects. The systematic workflow presented herein provides a robust framework for researchers and drug developers to navigate this complex and rewarding area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Dopamine Agonists | Annual Reviews [annualreviews.org]

- 6. Resolution and absolute configuration of an ergoline-related dopamine agonist, trans-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H(or 2H)-pyrazolo[3,4-g]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 20. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 27. resources.revvity.com [resources.revvity.com]

- 28. innoprot.com [innoprot.com]

- 29. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.kr]

- 32. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 33. m.youtube.com [m.youtube.com]

A Technical Guide to Aripiprazole: A Selective Dopamine D2 Receptor Partial Agonist

Introduction

Aripiprazole is a second-generation atypical antipsychotic medication utilized in the management of various psychiatric conditions, including schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder.[1] What distinguishes aripiprazole from other antipsychotics is its unique pharmacological profile, primarily characterized by partial agonism at the dopamine D2 receptor.[2] This mechanism allows aripiprazole to act as a dopamine system stabilizer, modulating dopaminergic neurotransmission to an intermediate level.[2][3] In conditions of excessive dopaminergic activity, it acts as a functional antagonist, whereas in states of low dopamine, it exhibits agonist properties.[2][4] This guide provides a detailed technical overview of aripiprazole's interaction with the dopamine D2 receptor, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding aripiprazole's binding affinity and functional activity at the dopamine D2 receptor and other relevant receptors.

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole

| Receptor | Species | Ki (nM) | Reference |

| Dopamine D2 | Human | 0.34 | [3][5][6] |

| Dopamine D3 | Human | 0.8 | [3] |

| Dopamine D4 | Human | 44 | [3] |

| Serotonin 5-HT1A | Human | 1.7 | [3] |

| Serotonin 5-HT2A | Human | 3.4 | [3] |

| Serotonin 5-HT2B | Human | 0.36 | [7] |

| Serotonin 5-HT2C | Human | 15 | [3] |

| Serotonin 5-HT7 | Human | 39 | [3] |

| Adrenergic α1A | Human | 57 | [3] |

| Histamine H1 | Human | 61 | [3] |

Ki is the dissociation constant, representing the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Aripiprazole at the Dopamine D2 Receptor

| Assay Type | Parameter | Value | Reference |

| cAMP Accumulation (Gαi/o signaling) | EC50 (nM) | 5.6 | [8] |

| Emax (%) | 61 | [8] | |

| Dynamic Mass Redistribution (DMR) | EC50 (nM) | 730 | [9] |

| Emax (%) | 32 | [9] | |

| β-arrestin-2 Recruitment (BRET) | EC50 (nM) | 145 | [10] |

| Emax (%) | 47 | [10] | |

| β-arrestin-2 Recruitment (Tango) | EC50 (nM) | < 10 | [10] |

EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug.

Signaling Pathways

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[11]

G Protein-Dependent Signaling

Upon activation by an agonist, the D2R couples to inhibitory G proteins (Gαi/o).[11][12] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[12][13] The Gβγ subunits dissociated from the Gαi/o protein can also modulate the activity of other effectors, such as ion channels.

Figure 1. Dopamine D2 Receptor G Protein-Dependent Signaling Pathway.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs).[11][14] This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[15] β-arrestin binding desensitizes the G protein signaling and can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, such as those involved in the mitogen-activated protein kinase (MAPK) cascade.[11][15]

Figure 2. Dopamine D2 Receptor β-Arrestin-Dependent Signaling Pathway.

Experimental Protocols

The characterization of aripiprazole's activity at the D2 receptor involves several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of aripiprazole for the D2 receptor.

Objective: To measure the ability of aripiprazole to displace a radiolabeled ligand from the D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]spiperone).[16]

-

Aripiprazole solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of aripiprazole.[17]

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 3. General Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the effect of aripiprazole on Gαi/o-mediated signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of aripiprazole to inhibit adenylyl cyclase activity.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2L receptor.[18]

-

Forskolin (an adenylyl cyclase activator).

-

Aripiprazole solutions of varying concentrations.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of aripiprazole.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.[19]

-

The concentration of aripiprazole that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation is the EC50.

-

The maximal inhibition achieved by aripiprazole relative to a full agonist is the Emax.

β-Arrestin Recruitment Assay

This assay quantifies the ability of aripiprazole to promote the interaction between the D2 receptor and β-arrestin.

Objective: To determine the potency (EC50) and efficacy (Emax) of aripiprazole in inducing β-arrestin recruitment to the D2 receptor.

Materials:

-

HEK293 cells co-expressing the human D2 receptor and a β-arrestin fusion protein (e.g., PathHunter®, Tango™, BRET).[10][21][22]

-

Aripiprazole solutions of varying concentrations.

-

Assay-specific substrate/reagents.

-

Luminometer or fluorescence plate reader.

Procedure (Example using an enzyme complementation assay like PathHunter®): [22]

-

Seed the engineered cells in a multi-well plate.

-

Add varying concentrations of aripiprazole to the cells.

-

Incubate to allow for receptor activation and β-arrestin recruitment, leading to the formation of a functional enzyme.

-

Add the enzyme substrate.

-

Measure the resulting chemiluminescent signal.

-

The EC50 is the concentration of aripiprazole that produces 50% of the maximal signal.

-

The Emax is the maximal signal produced by aripiprazole relative to a reference agonist.

Conclusion

Aripiprazole's clinical efficacy and favorable side-effect profile are attributed to its unique mechanism of action as a dopamine D2 receptor partial agonist.[23][24] Its ability to stabilize the dopamine system, acting as a functional antagonist in hyperdopaminergic states and an agonist in hypodopaminergic states, sets it apart from other antipsychotic agents.[2][4] The in-depth characterization of its binding and functional properties through assays such as radioligand binding, cAMP accumulation, and β-arrestin recruitment provides a comprehensive understanding of its molecular pharmacology. This technical guide serves as a resource for researchers and drug development professionals working to further elucidate the intricacies of D2 receptor modulation and to develop novel therapeutics for neuropsychiatric disorders.

References

- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 16. Radioligand binding assays [bio-protocol.org]

- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. benchchem.com [benchchem.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Dopamine: A Technical Guide to D2 Receptor Agonist Effects on Signaling

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Dopamine D2 receptor (D2R) agonists and their profound effects on dopaminergic signaling. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental evaluation, and therapeutic implications of D2R agonism. The document delves into the canonical G protein-dependent pathways and the increasingly recognized β-arrestin-mediated signaling cascades, providing a nuanced understanding of functional selectivity and biased agonism at the D2 receptor.

Introduction to Dopamine D2 Receptor Signaling

The Dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a pivotal player in a myriad of physiological processes within the central nervous system, including motor control, motivation, and cognition.[1] Dysregulation of D2R signaling is a hallmark of several neuropsychiatric and neurological disorders, such as Parkinson's disease and schizophrenia, making it a primary target for therapeutic intervention.[2][3] D2R agonists, compounds that bind to and activate the receptor, mimic the effects of the endogenous neurotransmitter dopamine.[4]

D2 receptors are primarily coupled to the Gαi/o family of G proteins.[2][5] Canonical D2R activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[6] This G protein-dependent pathway is fundamental to the receptor's role in modulating neuronal excitability and neurotransmitter release.

In addition to this canonical pathway, it is now well-established that D2Rs can signal through G protein-independent mechanisms, primarily mediated by β-arrestins.[2][3] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[2] This interaction not only desensitizes the G protein response but also initiates a distinct wave of signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways.[7] The ability of different D2R agonists to preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway is known as functional selectivity or biased agonism, a concept with significant implications for the development of next-generation therapeutics with improved efficacy and reduced side effects.[2][8]

Quantitative Pharmacology of D2 Receptor Agonists